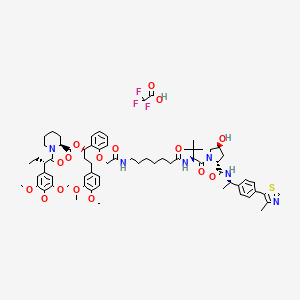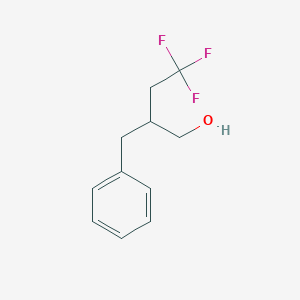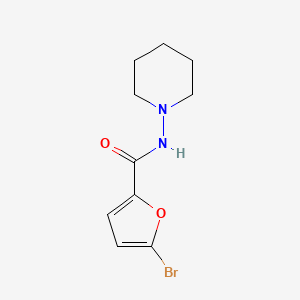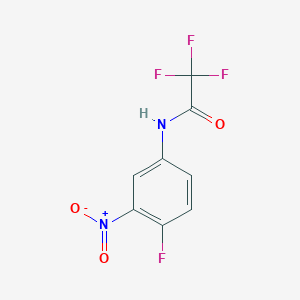
2,2,2-trifluoro-N-(4-fluoro-3-nitrophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-Trifluoro-N-(4-fluoro-3-nitrophenyl)acetamide is a chemical compound with the molecular formula C8H4F4N2O3 It is characterized by the presence of trifluoromethyl and nitrophenyl groups, which contribute to its unique chemical properties
Métodos De Preparación
The synthesis of 2,2,2-trifluoro-N-(4-fluoro-3-nitrophenyl)acetamide typically involves the reaction of 4-fluoro-3-nitroaniline with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and the use of catalysts to enhance yield and purity .
Análisis De Reacciones Químicas
2,2,2-Trifluoro-N-(4-fluoro-3-nitrophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro and fluoro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 2,2,2-trifluoro-N-(4-fluoro-3-aminophenyl)acetamide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other functional groups.
Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2,2,2-Trifluoro-N-(4-fluoro-3-nitrophenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mecanismo De Acción
The mechanism of action of 2,2,2-trifluoro-N-(4-fluoro-3-nitrophenyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl and nitrophenyl groups play a crucial role in its binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar compounds to 2,2,2-trifluoro-N-(4-fluoro-3-nitrophenyl)acetamide include:
- 2,2,2-Trifluoro-N-(4-nitrophenyl)acetamide
- 2,2,2-Trifluoro-N-(6-fluoro-2-nitropyridin-3-yl)acetamide
- N-(3,4,6-Trifluoro-2-nitrophenyl)acetamide
These compounds share structural similarities but differ in their specific functional groups and substitution patterns. The presence of the trifluoromethyl and nitrophenyl groups in this compound imparts unique chemical and biological properties, making it distinct from its analogs .
Propiedades
Fórmula molecular |
C8H4F4N2O3 |
|---|---|
Peso molecular |
252.12 g/mol |
Nombre IUPAC |
2,2,2-trifluoro-N-(4-fluoro-3-nitrophenyl)acetamide |
InChI |
InChI=1S/C8H4F4N2O3/c9-5-2-1-4(3-6(5)14(16)17)13-7(15)8(10,11)12/h1-3H,(H,13,15) |
Clave InChI |
VBHCHCWZURRZAH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1NC(=O)C(F)(F)F)[N+](=O)[O-])F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-(3,4-Dimethoxy-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14888669.png)
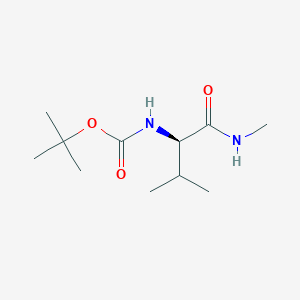
![5-Cyclopropyl-5-azaspiro[2.4]heptan-7-ol](/img/structure/B14888676.png)
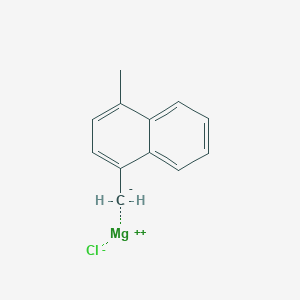
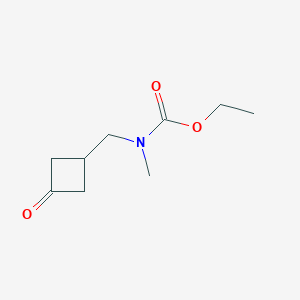
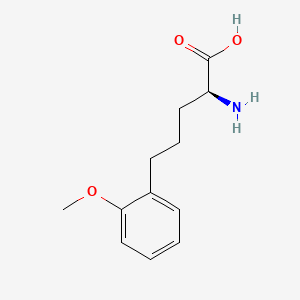
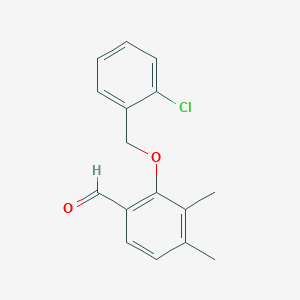
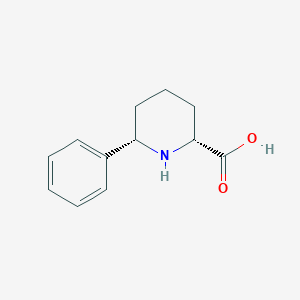
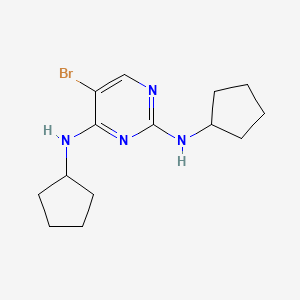
![N-(1-((6aR,8R,9R,9aR)-9-Fluoro-2,2,4,4-tetraisopropyl-9-methyltetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide](/img/structure/B14888733.png)
